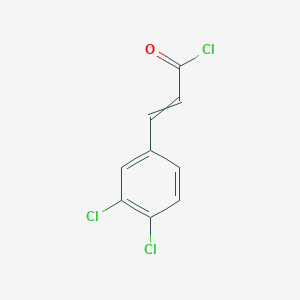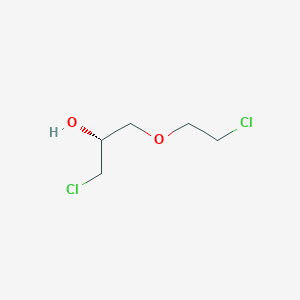
4'-iodo-2-nitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Iodo-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8INO2 and a molecular weight of 325.1 g/mol It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4’ position and a nitro group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 4’-Iodo-2-nitro-1,1’-biphenyl can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 4-iodophenylboronic acid and 2-nitrobenzenediazonium tetrafluoroborate as starting materials . The reaction is catalyzed by palladium diacetate in 1,4-dioxane at room temperature, yielding the desired product with high chemoselectivity .
Industrial Production Methods: While specific industrial production methods for 4’-iodo-2-nitro-1,1’-biphenyl are not extensively documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and appropriate reaction conditions ensures efficient production of the compound.
化学反応の分析
Types of Reactions: 4’-Iodo-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The biphenyl core can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4’-Iodo-2-amino-1,1’-biphenyl.
Oxidation: Biphenyl quinones or other oxidized products.
科学的研究の応用
4’-Iodo-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Potential use in the study of biological pathways and interactions due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4’-iodo-2-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and signal transduction.
類似化合物との比較
4-Iodo-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-1,1’-biphenyl:
4-Bromo-2-nitro-1,1’-biphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 4’-Iodo-2-nitro-1,1’-biphenyl is unique due to the presence of both iodine and nitro substituents on the biphenyl core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C12H8INO2 |
|---|---|
分子量 |
325.10 g/mol |
IUPAC名 |
1-(4-iodophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8INO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H |
InChIキー |
HUCFPTIDJTYMQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 2,7-diazabicyclo[3.3.0]octane-2-carboxylate](/img/structure/B8517967.png)



